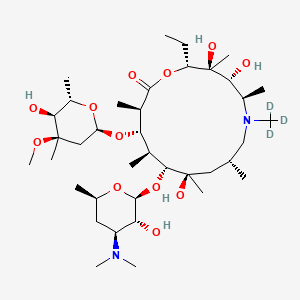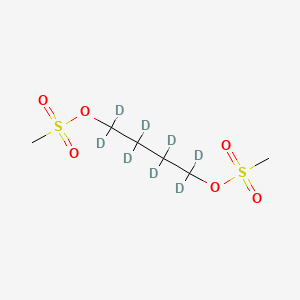
4-Fluorothioanisole-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorothioanisole-d4 is a deuterated form of 4-Fluorothioanisole, which is a sulfur-containing organic compound. This compound is characterized by the presence of a fluorine atom and a methylthio group attached to a benzene ring. The deuterated form, this compound, is often used in scientific research due to its unique properties, including its stability and ability to be tracked in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothioanisole-d4 typically involves the deuteration of 4-Fluorothioanisole. One common method includes the reaction of 4-Fluorothioanisole with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is crucial in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothioanisole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Non-deuterated 4-Fluorothioanisole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorothioanisole-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of various pharmaceuticals.
Biology: The compound is used in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: It is utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluorothioanisole-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to different reaction kinetics compared to its non-deuterated counterpart. This makes it valuable in studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
4-Fluorothioanisole: The non-deuterated form, which shares similar chemical properties but differs in isotopic composition.
4-Fluorophenyl methyl sulfide: Another sulfur-containing compound with a similar structure but without the fluorine atom.
4-Fluoroanisole: A related compound where the sulfur atom is replaced with an oxygen atom.
Uniqueness: 4-Fluorothioanisole-d4 is unique due to its deuterium content, which provides distinct advantages in scientific research, such as improved stability and the ability to trace reaction pathways. This makes it a valuable tool in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMHENRNCUHOH-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])SC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661980 |
Source


|
| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-57-3 |
Source


|
| Record name | 1-Fluoro-4-(methylsulfanyl)(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B562960.png)




